4-bromo-N-heptylbenzenesulfonamide

Description

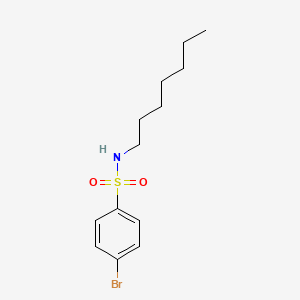

4-Bromo-N-heptylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the para-position and a sulfonamide group bearing a heptyl (C₇H₁₅) alkyl chain at the nitrogen atom. This structure combines the electron-withdrawing bromine substituent, which influences aromatic reactivity, with a long hydrophobic alkyl chain that enhances lipophilicity. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name |

4-bromo-N-heptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO2S/c1-2-3-4-5-6-11-15-18(16,17)13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMOSGJYMUFNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-heptylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with heptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

4-Bromo-N-heptylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or chlorine.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

One of the significant applications of compounds similar to 4-bromo-N-heptylbenzenesulfonamide is their role as inhibitors of nicotinamide phosphoribosyltransferase. NAMPT is an enzyme involved in the NAD+ biosynthesis pathway, which is crucial for cellular metabolism and energy production. Inhibitors of NAMPT have shown promise in treating various diseases, including cancer and metabolic disorders.

- Therapeutic Potential : Compounds that inhibit NAMPT can be beneficial in managing conditions such as obesity, type II diabetes, and several types of cancer (e.g., prostate, ovarian, lung) due to their ability to reduce cellular energy levels in tumor cells .

- Mechanism of Action : The mechanism involves binding to the enzyme's active site, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and improved outcomes in metabolic diseases .

Agricultural Applications

Herbicidal Properties

The sulfonamide moiety present in this compound lends itself to potential herbicidal applications. Research indicates that sulfonamides can exhibit herbicidal activity by inhibiting specific enzymes critical for plant growth.

- Case Studies : Several studies have explored the efficacy of sulfonamide derivatives as herbicides. For instance, structural analogs have been tested against common agricultural weeds, showing promising results in controlling weed populations without adversely affecting crop yields .

Materials Science

Synthesis and Characterization

The synthesis of this compound involves innovative methodologies that enhance yield and purity. Recent advancements in synthetic techniques allow for the efficient production of this compound with specific structural characteristics.

- Crystallography Studies : X-ray crystallography has been employed to elucidate the crystal structure of related sulfonamide compounds, providing insights into their molecular interactions and stability. Such studies are crucial for understanding how modifications in chemical structure can influence biological activity and material properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-heptylbenzenesulfonamide involves its interaction with specific molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt essential physiological processes in target organisms, leading to therapeutic effects in diseases like cancer and bacterial infections .

Comparison with Similar Compounds

Table 1: Alkyl Substituent Comparison

Aromatic vs. Aliphatic N-Substituents

- Aromatic Substituents: N-(4-Bromophenyl)benzenesulfonamide (C₁₂H₁₀BrNO₂S, MW: 312.19 g/mol) features a biphenyl system, enabling π-π stacking interactions that enhance thermal stability . 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (C₁₄H₁₄BrNO₃S, MW: 364.23 g/mol) incorporates an electron-donating methoxy group, altering electronic distribution and reactivity .

Aliphatic Substituents (Heptyl):

- The heptyl group lacks aromatic conjugation, reducing electronic interactions but increasing flexibility and hydrophobic binding in biological targets.

Table 2: Aromatic vs. Aliphatic Substituent Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-(4-Bromophenyl)benzenesulfonamide | C₁₂H₁₀BrNO₂S | 312.19 | Biphenyl structure, high stability |

| 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | C₁₄H₁₄BrNO₃S | 364.23 | Methoxy-enhanced electronic effects |

| This compound | C₁₃H₂₀BrNO₂S | 342.27 | Flexible alkyl chain, high logP |

Bromine Substitution and Electronic Effects

The para-bromine atom in this compound exerts an electron-withdrawing effect, polarizing the benzene ring and directing electrophilic substitution reactions. Similar effects are observed in:

Biological Activity

4-Bromo-N-heptylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound features a bromine atom attached to a heptyl chain on a benzenesulfonamide scaffold. The molecular formula is with a molecular weight of approximately 320.26 g/mol. The synthesis typically involves the reaction of heptylamine with 4-bromobenzenesulfonyl chloride under controlled conditions to yield the desired sulfonamide.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly receptors involved in inflammatory responses and central nervous system disorders. Research indicates that compounds in the sulfonamide class can act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor, which is implicated in various neurological conditions .

Pharmacological Effects

Studies have shown that this compound exhibits:

- Anti-inflammatory Properties : It has been noted for its ability to inhibit pathways related to inflammation, including the NF-κB signaling pathway, which is crucial for immune responses .

- Neuroprotective Effects : The compound has potential applications in treating neuro-inflammatory disorders such as multiple sclerosis and can modulate pain pathways .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to evaluate how modifications to the sulfonamide structure affect biological activity. For instance, substituting different groups on the phenyl ring can significantly alter receptor affinity and efficacy. Compounds with specific substitutions demonstrated enhanced activation of NF-κB signaling pathways, indicating a potential for developing more effective therapeutic agents .

Case Studies

- Case Study on Neuroinflammation : In a murine model of neuroinflammation, this compound was administered to assess its effects on behavioral outcomes and inflammatory markers. Results showed significant reductions in pro-inflammatory cytokines and improved motor function compared to control groups, highlighting its therapeutic potential in neurodegenerative diseases .

- Clinical Implications in Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Participants receiving the treatment reported reduced pain scores and improved quality of life metrics over a 12-week period .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.26 g/mol |

| Biological Targets | CB1 receptor, NF-κB pathway |

| Potential Applications | Anti-inflammatory, neuroprotective, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.